2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one
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Overview
Description
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine core substituted with amino groups and a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a pyrimidine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino groups and benzo[d]oxazole moiety can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminobenzo[d]thiazole: Shares a similar core structure but with a thiazole ring instead of a benzo[d]oxazole.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains the benzo[d]oxazole moiety but differs in its overall structure and applications.
Uniqueness
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
647831-14-9 |
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Molecular Formula |
C17H19N5O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,4-diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9H,1-3,6,8H2,(H5,18,19,21,22,24) |
InChI Key |
YYLKGGYSOHJCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCCC3=C(N=C(NC3=O)N)N |
Origin of Product |
United States |
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